molecular formula C10H14N2O4 B2850245 4-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1856064-56-6

4-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2850245
CAS No.: 1856064-56-6
M. Wt: 226.232
InChI Key: PXZMWHJTIUVAQT-UHFFFAOYSA-N
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Description

4-[3-(Ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid (IUPAC: 4-(3-ethoxycarbonylpyrazol-1-yl)butanoic acid) is a pyrazole derivative with a molecular formula of C₁₀H₁₄N₂O₄ and a molecular weight of 226.230 g/mol . It features a pyrazole ring substituted with an ethoxycarbonyl group at the 3-position and a butanoic acid chain at the 1-position. This compound is primarily used in research settings, as indicated by its commercial availability through suppliers like Advanced Technology & Industrial Co., Ltd. . Key properties include:

  • Hydrogen bond donors/acceptors: 1 donor, 5 acceptors .
  • Synonym: 1H-Pyrazole-1-butanoic acid, 3-(ethoxycarbonyl)- .

Properties

IUPAC Name

4-(3-ethoxycarbonylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-2-16-10(15)8-5-7-12(11-8)6-3-4-9(13)14/h5,7H,2-4,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZMWHJTIUVAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is an organic compound that has garnered attention for its potential biological activities. The compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N3O6, with a molar mass of 271.23 g/mol. The compound contains an ethoxycarbonyl group attached to a pyrazole ring, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC10H13N3O6
Molar Mass271.23 g/mol
Density1.47 g/cm³ (Predicted)
Boiling Point478.9 °C (Predicted)
pKa4.56 (Predicted)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The ethoxycarbonyl group enhances the compound's lipophilicity, facilitating its ability to penetrate cell membranes and interact with intracellular targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
  • Receptor Binding : It may bind to receptors involved in inflammatory and cancer pathways, modulating their activity and influencing cellular responses.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on pyrazole derivatives have shown promising results against various cancer cell lines.

  • Case Study : A study involving pyrazole derivatives demonstrated that modifications to the pyrazole ring could enhance cytotoxicity against cancer cells. The presence of electron-withdrawing groups was found to increase the potency of these compounds .

Anti-inflammatory Properties

Compounds with pyrazole moieties are often explored for their anti-inflammatory effects. The ability of these compounds to inhibit pro-inflammatory cytokines could make them valuable in treating conditions like arthritis and other inflammatory diseases.

  • Research Findings : A related compound was shown to reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory disorders .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented, indicating that this compound may also possess activity against various pathogens.

  • Study Example : Compounds similar in structure have been tested against bacterial strains, showing significant inhibition zones in agar diffusion assays .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with related compounds:

CompoundActivity TypeIC50 (µM)
4-[3-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acidAntitumor1.61 ± 1.92
3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acidAnti-inflammatoryNot specified
4-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acidAntimicrobialNot specified

Comparison with Similar Compounds

Substitution Patterns and Molecular Features

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Notable Properties
4-[3-(Ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid (Target) C₁₀H₁₄N₂O₄ 226.23 Ethoxycarbonyl (3-position) - pKa ≈ ~4.5–5 (estimated)
4-[4-(Ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid C₁₀H₁₃N₃O₆ 271.23 Ethoxycarbonyl (4-position), nitro (3) 1856031-15-6 pKa = 4.56 (predicted), Density = 1.47 g/cm³
4-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid C₁₀H₁₃F₃N₂O₂ 250.22 Trifluoromethyl (3), ethyl (5) 1855890-02-6 Higher lipophilicity due to -CF₃
4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid C₉H₁₁F₃N₂O₂ 294.09 Trifluoromethyl (3), methyl (4) 1795503-08-0 Increased metabolic stability
2-[3-(Ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid C₁₀H₁₄N₂O₄ 226.23 Branched chain (2-methylpropanoic acid) - Reduced conformational flexibility

Physicochemical Properties

  • Acidity : The nitro-substituted analog (CAS 1856031-15-6) exhibits a lower predicted pKa (4.56 ) compared to the target compound (~4.5–5), attributed to the electron-withdrawing nitro group enhancing carboxylic acid dissociation .
  • Density and Boiling Points : The nitro derivative has a higher density (1.47 g/cm³ ) and boiling point (478.9°C ) due to increased polarity and intermolecular forces .
  • Lipophilicity : Trifluoromethyl-substituted analogs (e.g., CAS 1855890-02-6) show enhanced lipophilicity, making them more suitable for membrane penetration in drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid, and how can purity be ensured?

  • The synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling a pyrazole precursor (e.g., 3-ethoxycarbonyl-1H-pyrazole) with a butanoic acid derivative under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or acetonitrile .
  • Purification often employs recrystallization or flash chromatography. HPLC analysis (≥95% purity) and NMR spectroscopy (to confirm functional groups) are critical for quality control .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Essential for verifying the pyrazole ring substitution pattern, ethoxycarbonyl group, and butanoic acid chain .
  • FT-IR : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and carboxylic acid O-H bonds (~2500-3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers address solubility challenges in biological assays?

  • The compound’s amphiphilic nature (lipophilic ethoxycarbonyl vs. hydrophilic carboxylic acid) allows solubility in DMSO for stock solutions. For aqueous buffers, adjust pH to deprotonate the carboxylic acid (pKa ~4.5) or use co-solvents like ethanol/PBS mixtures .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?

  • Discrepancies may arise from assay conditions (e.g., enzyme concentration, pH) or structural analogs. Use orthogonal assays (e.g., fluorescence polarization and SPR) to validate target binding. Compare IC₅₀ values under standardized protocols and analyze substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) .

Q. How can computational modeling predict the compound’s interaction with enzymes like dihydroorotate dehydrogenase (DHODH)?

  • Perform molecular docking (e.g., AutoDock Vina) using the enzyme’s crystal structure (PDB ID: 1D3G). Focus on hydrogen bonding between the carboxylic acid and Arg136 or π-π stacking with the pyrazole ring. Validate predictions with mutagenesis studies .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

  • Synthesize analogs with modified substituents (e.g., replacing ethoxycarbonyl with methyl ester or varying pyrazole substituents). Test against DHODH or cancer cell lines (e.g., HepG2) using dose-response curves. Correlate logP values with membrane permeability .

Q. How can X-ray crystallography resolve structural ambiguities in pyrazole derivatives?

  • Use SHELX programs for structure refinement. Key parameters: high-resolution data (<1.0 Å), twinning correction (if applicable), and anisotropic displacement parameters for heavy atoms. Validate hydrogen bonding networks between the carboxylic acid and adjacent residues .

Data Analysis and Technical Challenges

Q. How should researchers interpret conflicting NMR data for pyrazole regioisomers?

  • Regioisomers (e.g., 1H-pyrazole vs. 2H-pyrazole) exhibit distinct chemical shifts for protons adjacent to substituents. Use 2D NMR (COSY, HSQC) to assign signals and compare with computational predictions (e.g., DFT calculations) .

Q. What methods optimize yield in multi-step syntheses?

  • Monitor intermediates via TLC or LC-MS to identify bottlenecks. For low-yielding steps (e.g., <30%), optimize catalysts (e.g., Pd/C for coupling reactions) or switch solvents (e.g., THF to DCM). Design of Experiments (DoE) can systematically evaluate variables .

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